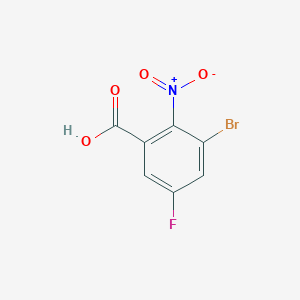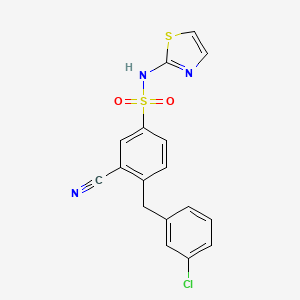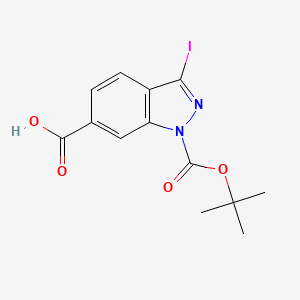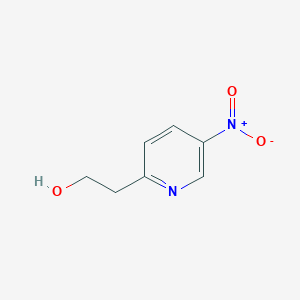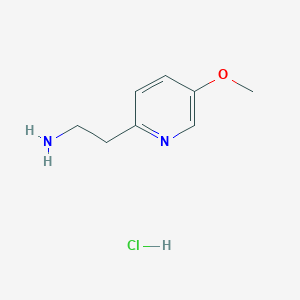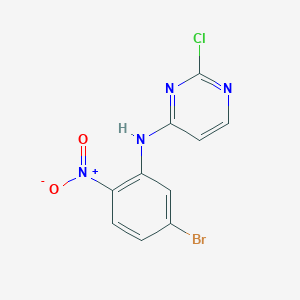
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine
Übersicht
Beschreibung
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine: is a chemical compound that features a pyrimidine ring substituted with a bromine and nitro group on the phenyl ring and a chlorine atom on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-nitroaniline and 2-chloropyrimidine.
Reaction Steps:
Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods:
- The industrial production of N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using continuous flow reactors for better control and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The bromine atom can participate in oxidative addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: Formation of N-(5-bromo-2-aminophenyl)-2-chloropyrimidin-4-amine.
Oxidation: Formation of brominated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of agrochemicals and pesticides.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways essential for cell proliferation.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-nitropyridine: Shares the bromine and nitro substituents but lacks the pyrimidine ring.
2-Chloro-5-nitropyrimidine: Similar pyrimidine structure but different substitution pattern.
N-(2-chloropyrimidin-4-yl)-5-bromo-2-nitroaniline: A positional isomer with different substitution positions.
Uniqueness:
- N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN4O2/c11-6-1-2-8(16(17)18)7(5-6)14-9-3-4-13-10(12)15-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCMJGJYTFFZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
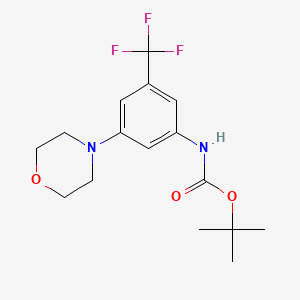
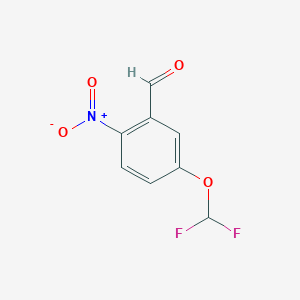
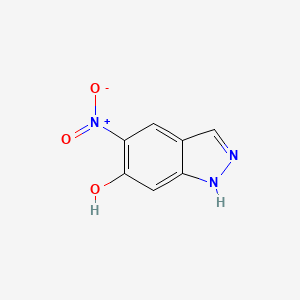
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
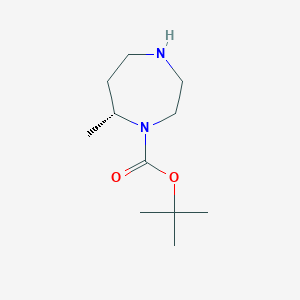
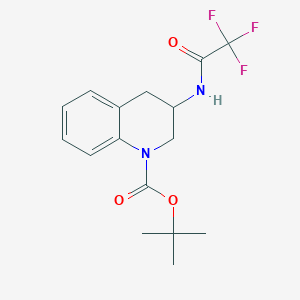
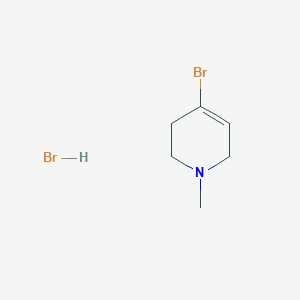
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)
